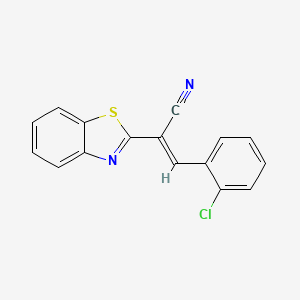![molecular formula C23H22F3N3O4S2 B2570408 2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 893789-75-8](/img/no-structure.png)
2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C23H22F3N3O4S2 and its molecular weight is 525.56. The purity is usually 95%.
BenchChem offers high-quality 2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
- Julia–Kocienski Olefination : This compound's derivatives have been used in the Julia–Kocienski olefination of aldehydes. This process is crucial for synthesizing α,β-unsaturated esters and Weinreb amides, with high stereoselectivities achieved in the products. The reaction mechanism involves an equilibrium in the initial addition of the sulfone enolate to the aldehyde and a non-concerted final elimination of SO2 and phenoxide, offering insights into the chemical reactivity of such compounds (Alonso et al., 2008).
Antimicrobial Applications
- Synthesis of Novel Heterocyclic Compounds : The compound has been employed in the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety. These compounds have shown promising results as antimicrobial agents, underlining their potential in medical and pharmaceutical applications (Darwish et al., 2014).
Antithrombotic Properties
- Thrombin Inhibition : Derivatives of this compound have been studied for their antithrombotic properties. For instance, SSR182289A, a novel and potent thrombin inhibitor, has demonstrated significant oral antithrombotic properties in animal models. This suggests the potential of such compounds in treating thrombosis-related conditions (Lorrain et al., 2003).
Urease Inhibition and Antibacterial Agent
- Urease Inhibition : Thiophene sulfonamide derivatives of the compound have been synthesized and tested for urease inhibition and hemolytic activities. These derivatives have shown potential as antibacterial agents and urease inhibitors, indicating their application in treating bacterial infections and diseases related to urease activity (Noreen et al., 2017).
Dual Inhibition of Enzymes
- Thymidylate Synthase and Dihydrofolate Reductase Inhibition : Certain analogues of this compound have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These dual inhibitors, like N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, have shown high potency, suggesting their application in cancer therapy (Gangjee et al., 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide with 5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide", "5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol", "Base" ], "Reaction": [ "Step 1: Dissolve 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide and 5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol in a suitable solvent.", "Step 2: Add a base to the reaction mixture and stir at room temperature for a specific time.", "Step 3: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |
Número CAS |
893789-75-8 |
Nombre del producto |
2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide |
Fórmula molecular |
C23H22F3N3O4S2 |
Peso molecular |
525.56 |
Nombre IUPAC |
2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H22F3N3O4S2/c1-22(2,3)14-7-9-17(10-8-14)35(32,33)18-12-27-21(29-20(18)31)34-13-19(30)28-16-6-4-5-15(11-16)23(24,25)26/h4-12H,13H2,1-3H3,(H,28,30)(H,27,29,31) |
Clave InChI |
RRQBHXIXILXMSR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2570327.png)
![1-(3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2570328.png)

![tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate](/img/structure/B2570330.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]benzoic acid](/img/structure/B2570331.png)


![benzyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2570335.png)
![2-[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]-N-propylacetamide](/img/structure/B2570338.png)
![2-Ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline trihydrochloride](/img/structure/B2570339.png)
![7-(4-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2570341.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-fluorophenyl)oxamide](/img/structure/B2570344.png)
![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2570346.png)